N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. One common method starts with the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected with PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. Simultaneously, meta-aminobenzoic acid is reacted with morpholine to produce another intermediate .
Chemical Reactions Analysis
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium carbonate.
Scientific Research Applications
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting TRK receptors. TRK receptors are involved in the proliferation and differentiation of cells. Continuous activation and overexpression of these receptors can lead to cancer. By inhibiting these receptors, the compound can potentially prevent the proliferation of cancer cells .
Comparison with Similar Compounds
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structure and mechanism of action. Similar compounds include:
1-(2-chloro-4-fluorobenzyl)piperazine: This compound shares a similar benzyl group but differs in its overall structure and applications.
4-Fluorobenzyl chloride: This compound is used in various chemical syntheses but lacks the pyrazolo[3,4-b]pyridine core.
Properties
Molecular Formula |
C19H16ClFN6O |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H16ClFN6O/c1-11-5-15(16-8-22-26(2)18(16)24-11)19(28)25-14-7-23-27(10-14)9-12-3-4-13(21)6-17(12)20/h3-8,10H,9H2,1-2H3,(H,25,28) |
InChI Key |
GQBKSLSRGLXJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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